molecular formula C9H10ClNO2 B13032780 N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide

Cat. No.: B13032780
M. Wt: 199.63 g/mol
InChI Key: FKRNMKVUCPWAEF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a hydroxymethyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide can be achieved through several methods. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetic anhydride in the presence of a base, followed by reduction with sodium borohydride to yield the desired product . Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetamide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is unique due to the presence of both a chloro group and a hydroxymethyl group on the benzene ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(5-Chloro-2-(hydroxymethyl)phenyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and pertinent research findings.

Chemical Structure and Properties

The compound this compound features a chloro-substituted phenyl ring and an acetamide functional group. The presence of the hydroxymethyl group enhances its potential for interaction with biological targets. The structural characteristics of this compound are crucial for its biological activity, as they influence its lipophilicity and ability to penetrate cell membranes.

Antimicrobial Activity

Research has demonstrated that N-(substituted phenyl)acetamides exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can effectively inhibit various bacterial strains.

Antimicrobial Efficacy Against Bacterial Strains

A study focused on the antimicrobial potential of chloroacetamides found that compounds with halogenated substituents on the phenyl ring were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness varied based on the position and type of substituent on the phenyl ring, with some compounds showing moderate efficacy against Gram-negative bacteria like Escherichia coli and yeasts such as Candida albicans .

CompoundTarget BacteriaActivity Level
N-(4-chlorophenyl)-2-chloroacetamideS. aureusHigh
This compoundE. coliModerate
N-(3-bromophenyl)-2-chloroacetamideC. albicansModerate

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Compounds in this class have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of key metabolic pathways in cancer cells. For instance, certain derivatives have been found to inhibit carbonic anhydrase isoforms, which play a role in tumor proliferation . This inhibition can disrupt the pH regulation within tumor microenvironments, thereby impairing cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Research indicates that electron-withdrawing groups on the phenyl ring enhance potency due to increased lipophilicity and improved binding affinity to biological targets .

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups show improved potency compared to those with electron-donating groups.
  • Substituent Positioning : The positioning of substituents on the phenyl ring significantly affects antimicrobial and anticancer activity.
  • Lipophilicity : Higher lipophilicity correlates with better membrane permeability, enhancing cellular uptake.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study 1 : A preclinical study demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer, showcasing its potential as an anticancer agent.
  • Study 2 : In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

N-[5-chloro-2-(hydroxymethyl)phenyl]acetamide

InChI

InChI=1S/C9H10ClNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13)

InChI Key

FKRNMKVUCPWAEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)CO

Origin of Product

United States

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